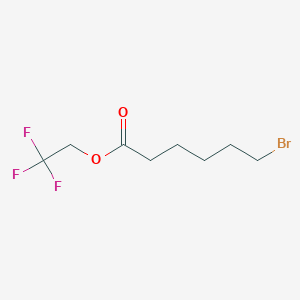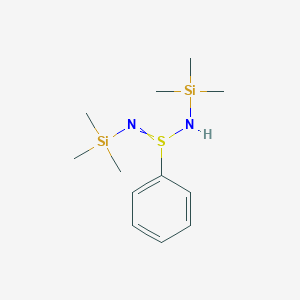![molecular formula C26H18S6 B14280634 2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene CAS No. 153561-85-4](/img/structure/B14280634.png)
2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene typically involves multi-step organic reactions. One common method is the Stille coupling reaction, which involves the coupling of organotin compounds with halogenated thiophenes in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction. This method uses boronic acid derivatives and halogenated thiophenes in the presence of a palladium catalyst and a base, typically conducted in an aqueous or organic solvent system. The reaction conditions are optimized for high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions, such as bromination, nitration, and sulfonation, are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Brominated, nitrated, and sulfonated thiophene derivatives.
Applications De Recherche Scientifique
2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its excellent electronic properties.
Mécanisme D'action
The mechanism of action of 2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene involves its interaction with molecular targets through its conjugated π-electron system. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding. The compound’s ability to donate and accept electrons makes it a versatile molecule in redox reactions and electronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The simplest member of the thiophene family, containing a single thiophene ring.
Bithiophene: Consists of two thiophene rings connected by a single bond.
Terthiophene: Contains three thiophene rings connected linearly.
Uniqueness
2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene is unique due to its highly conjugated structure with multiple thiophene rings. This extended conjugation enhances its electronic properties, making it more effective in applications such as organic electronics and photovoltaics compared to simpler thiophene derivatives.
Propriétés
Numéro CAS |
153561-85-4 |
|---|---|
Formule moléculaire |
C26H18S6 |
Poids moléculaire |
522.8 g/mol |
Nom IUPAC |
2-thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C26H18S6/c1-3-19(27-15-1)21-11-13-25(31-21)23-9-7-17(29-23)5-6-18-8-10-24(30-18)26-14-12-22(32-26)20-4-2-16-28-20/h1-4,7-16H,5-6H2 |
Clé InChI |
UIYYOKMOPOXYGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CCC4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)
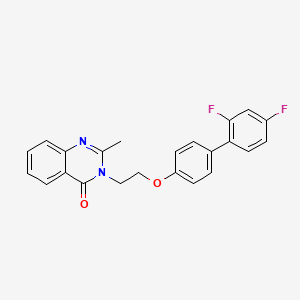
![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)
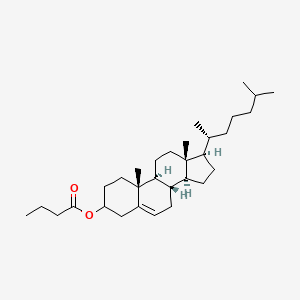
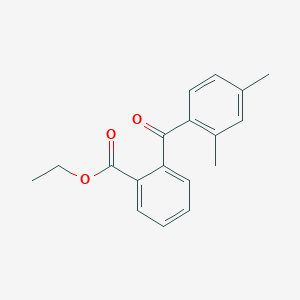
![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)
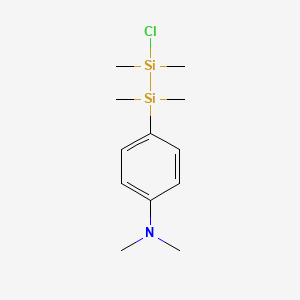
![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
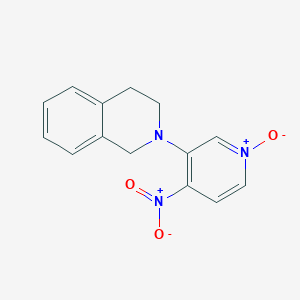
![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
